12-hydroxystearate de lithium

Vue d'ensemble

Description

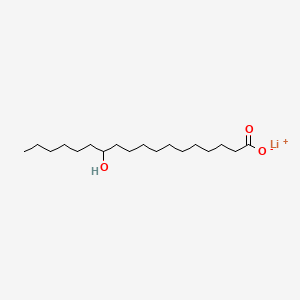

Lithium 12-hydroxystearate is a chemical compound classified as a lithium soap, which refers to salts of fatty acids. Its chemical formula is C₁₈H₃₅LiO₃, and it appears as a white solid. This compound is a key component in many lubricating greases due to its high oxidation stability and ability to perform at extreme temperatures .

Applications De Recherche Scientifique

Lithium 12-hydroxystearate is widely used in various fields due to its unique properties:

Biology and Medicine: While its direct applications in biology and medicine are limited, its role in lubricants indirectly supports medical equipment and devices.

Mécanisme D'action

Target of Action

Lithium 12-hydroxystearate, a chemical compound classified as a lithium soap, primarily targets the production of lubricating greases . In chemistry, “soap” refers to salts of fatty acids . Lithium 12-hydroxystearate is a key component of many lubricating greases .

Mode of Action

Lithium 12-hydroxystearate interacts with its targets by exhibiting high oxidation stability and a dropping point up to around 200 °C . This compound is used in the production of lithium greases, which are preferred for their water resistance, and their oxidative and mechanical stability .

Biochemical Pathways

The biochemical pathways affected by Lithium 12-hydroxystearate primarily involve the production of lubricating greases. The compound is used as a gelling agent or thickener in the production of these greases . It allows difficult grease formulations to be made in significantly less time, with fewer steps, less energy, and greater accuracy and consistency than the conventional in-situ grease method .

Result of Action

The result of Lithium 12-hydroxystearate’s action is the production of high-performance greases. These greases exhibit high oxidation stability and are resistant to water . They are used widely in motor vehicles, aircraft, and heavy machinery .

Action Environment

The action of Lithium 12-hydroxystearate can be influenced by environmental factors. For instance, the compound exhibits a high dropping point, making it suitable for use in high-temperature environments . Additionally, it is suitable for use with heat-sensitive base oils (such as soy, vegetable, or ester) and additives that may degrade or hydrolyze during conventional in-situ processing .

Analyse Biochimique

Biochemical Properties

Lithium 12-hydroxystearate exhibits high oxidation stability . It is a lithium salt formed from the most efficiently packed aggregates, consistent with the compound’s relatively high melting temperature and the high frequency of hydroxyl hydrogen bonding in its aggregates .

Cellular Effects

It is known that lithium salts, including Lithium 12-hydroxystearate, are generally preferred for their water resistance, and their oxidative and mechanical stability .

Molecular Mechanism

It is known that lithium salts, including Lithium 12-hydroxystearate, form efficiently packed aggregates, which is consistent with the compound’s relatively high melting temperature and the high frequency of hydroxyl hydrogen bonding in its aggregates .

Temporal Effects in Laboratory Settings

Lithium 12-hydroxystearate exhibits high oxidation stability and a dropping point up to around 200 °C . Most greases used today in motor vehicles, aircraft, and heavy machinery contain lithium stearates, mainly Lithium 12-hydroxystearate .

Metabolic Pathways

It is known that to produce Lithium 12-hydroxystearate, lithium hydroxide and the fatty acid are combined in an aqueous medium .

Transport and Distribution

Lithium 12-hydroxystearate is usually dispersed in synthetic oils such as silicone oil and ester oil for applications . The synthetic oils are preferred for their greater stability and ability to perform at extreme temperatures .

Subcellular Localization

It is known that Lithium 12-hydroxystearate is a key component of many lubricating greases , suggesting that it may be found in areas where such greases are utilized.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Lithium 12-hydroxystearate is synthesized by combining lithium hydroxide with 12-hydroxystearic acid in an aqueous medium. The process involves gradually adding dilute monohydrate lithium hydroxide to a dispersion of the fatty acid in water heated to slightly below boiling .

Industrial Production Methods: In industrial settings, the preparation method involves several steps:

- Heating 12-hydroxystearic acid to 90-100°C to obtain a solution.

- Preparing a lithium hydroxide solution with a concentration of 2.5%-10%.

- Adding the lithium hydroxide solution to the 12-hydroxystearic acid solution and maintaining the temperature above 90°C for neutralization reactions.

- Emulsifying the reaction mixture, followed by centrifugal dehydration.

- Drying the wet feed to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Lithium 12-hydroxystearate undergoes various chemical reactions, including:

Oxidation: Under ambient conditions, the compound can oxidize, leading to the formation of carboxylic acids.

Thermal Decomposition: In an inert atmosphere, it decomposes into oxalate before forming carbonate.

Common Reagents and Conditions:

Oxidation: Typically occurs under ambient conditions.

Thermal Decomposition: Requires an inert atmosphere to prevent further oxidation.

Major Products Formed:

Oxidation: Carboxylic acids.

Thermal Decomposition: Oxalates and carbonates.

Comparaison Avec Des Composés Similaires

Lithium Stearate: Another lithium soap used in greases but with lower thermal stability compared to lithium 12-hydroxystearate.

Calcium Stearate: Used in greases but lacks the high-temperature performance of lithium-based soaps.

Sodium Stearate: Common in greases but less preferred due to lower oxidative stability.

Uniqueness: Lithium 12-hydroxystearate stands out due to its superior oxidative stability, high melting point, and ability to perform under extreme temperatures, making it the preferred choice for high-performance lubricating greases .

Activité Biologique

Lithium 12-hydroxystearate (Li12HS) is a lithium soap derived from 12-hydroxystearic acid, primarily utilized as a thickening agent in lubricating greases. The compound exhibits notable biological and chemical properties, making it a subject of interest in various industrial applications, particularly in lubrication technology. This article explores its biological activity, synthesis, and relevant research findings.

Lithium 12-hydroxystearate has the chemical formula and is characterized by its high oxidation stability and thermal resistance. It is typically synthesized through the reaction of lithium hydroxide with 12-hydroxystearic acid in an aqueous medium, followed by spray drying to obtain the final product .

Key Properties:

- High Oxidation Stability: Li12HS maintains its properties under oxidative conditions, making it suitable for high-temperature applications.

- Thermal Resistance: The compound has a dropping point of approximately 200 °C, which is critical for performance in extreme environments .

Biological Activity

Lithium 12-hydroxystearate's biological activity is primarily linked to its role as a lubricant and thickener in various industrial applications. However, it also exhibits interesting properties that may influence biological systems:

- Rheological Properties: Studies have shown that lithium salts, including Li12HS, form aggregates with efficient packing due to their unique molecular structure. This characteristic can impact how these compounds interact with biological membranes and other lipid structures .

- Organogelation: Lithium 12-hydroxystearate acts as an organogelator, which can be beneficial in drug delivery systems where controlled release of active pharmaceutical ingredients is desired. Its ability to form stable gels under specific conditions allows for potential applications in biomedicine .

- Counterion Effects: Research indicates that the presence of lithium as a counterion enhances the packing efficiency of aggregates formed by 12-hydroxystearate salts compared to sodium counterparts. This can lead to differences in their biological interactions and stability .

Case Studies and Research Findings

Several studies have investigated the properties and applications of lithium 12-hydroxystearate:

- Thermal Analysis : A study utilizing thermogravimetric (TG) and differential scanning calorimetry (DSC) techniques evaluated the thermal properties of Li12HS compared to other lithium soaps. The results indicated superior thermal stability, which is crucial for its application in high-temperature lubricants .

- Comparative Performance Testing : Research comparing lithium 12-hydroxystearate greases with other lithium complex greases demonstrated that Li12HS exhibited better low-temperature performance and pumpability, making it suitable for applications in cold environments .

- Molecular Dynamics Simulations : Quantum mechanical calculations and molecular dynamics simulations revealed insights into the aggregate structures formed by Li12HS. These findings suggest that the compound's structural characteristics may influence its biological interactions and efficacy as a lubricant .

Summary Table of Key Findings

Propriétés

Numéro CAS |

7620-77-1 |

|---|---|

Formule moléculaire |

C18H36LiO3 |

Poids moléculaire |

307.4 g/mol |

Nom IUPAC |

lithium;12-hydroxyoctadecanoate |

InChI |

InChI=1S/C18H36O3.Li/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h17,19H,2-16H2,1H3,(H,20,21); |

Clé InChI |

FNMGNZIEIFTAPZ-UHFFFAOYSA-N |

SMILES |

[Li+].CCCCCCC(CCCCCCCCCCC(=O)[O-])O |

SMILES canonique |

[Li].CCCCCCC(CCCCCCCCCCC(=O)O)O |

Key on ui other cas no. |

7620-77-1 |

Description physique |

Liquid; OtherSolid; WetSolid, Liquid |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure of lithium 12-hydroxystearate?

A1: Lithium 12-hydroxystearate is a lithium salt of 12-hydroxystearic acid. Its structure consists of a long hydrocarbon chain (C18) with a carboxylate group (-COO-) at one end and a hydroxyl group (-OH) attached to the 12th carbon atom. The lithium ion (Li+) interacts with the carboxylate group, forming the soap molecule.

Q2: How does lithium 12-hydroxystearate interact with base oil in grease formulations?

A2: Lithium 12-hydroxystearate molecules self-assemble into complex, three-dimensional networks within the base oil. [] These networks, often described as fibrous structures, trap the base oil and impart the characteristic semi-solid consistency to the grease. []

Q3: How does the structure of these fibers influence the grease properties?

A3: The size, shape, and arrangement of lithium 12-hydroxystearate fibers directly impact the grease's rheology, mechanical stability, and lubrication properties. [, , ] For instance, longer fibers contribute to higher viscosity and improved load-carrying capacity, while shorter fibers can enhance pumpability and low-temperature performance. []

Q4: How does the choice of base oil affect the properties of lithium 12-hydroxystearate greases?

A4: Base oil viscosity significantly influences the grease's rheology and mechanical stability. [, ] Greases formulated with lower viscosity base oils tend to exhibit higher viscoelasticity and mechanical stability. [] Additionally, the type of base oil, such as mineral oil, poly-α-olefin, or synthetic ester, can impact the thickener's interaction with the oil, ultimately affecting the grease's overall performance. [, ]

Q5: What are the common additives used in lithium 12-hydroxystearate greases and how do they influence performance?

A5: Additives play a crucial role in enhancing the performance and longevity of lithium 12-hydroxystearate greases. Common additives include antioxidants, anti-wear agents, extreme pressure additives, and corrosion inhibitors. [, , , ] For instance, antioxidants like arylamine and phenol derivatives improve the grease's resistance to oxidation, prolonging its service life. [] Similarly, anti-wear agents such as zinc dialkyldithiophosphate (ZDDP) and molybdenum disulfide (MoS2) form protective layers on the metal surfaces, reducing friction and wear. [, , ]

Q6: How does the manufacturing process affect the properties of lithium 12-hydroxystearate greases?

A6: The manufacturing process, including factors like mixing conditions, cooling rates, and shear history, significantly impacts the final grease properties. [, , , ] For instance, controlling the cooling rate during grease production can influence the size and shape of the soap fibers, ultimately affecting the grease's texture and rheology. [, , ]

Q7: What are the alternatives to lithium 12-hydroxystearate as a grease thickener?

A7: While lithium 12-hydroxystearate is widely used, alternatives include other metallic soaps like calcium 12-hydroxystearate, lithium stearate, and complex soaps formed by combining different fatty acids. [, , , , ] Additionally, non-soap thickeners like polyurea and bentonite clays are gaining popularity. [, ] The choice of thickener depends on the specific application requirements, such as temperature range, load capacity, and environmental considerations.

Q8: What techniques are employed to characterize the structure of lithium 12-hydroxystearate greases?

A8: Researchers utilize various techniques to analyze the complex structure of these greases. These include:

- Rheometry: This technique measures the grease's flow and deformation behavior under various conditions, providing insights into its viscoelastic properties, yield stress, and thixotropy. [, , , , , ]

- Microscopy: Techniques like scanning electron microscopy (SEM) and atomic force microscopy (AFM) allow for visualizing the grease's microstructure, revealing the size, shape, and arrangement of soap fibers. [, , , , ]

- Spectroscopy: Fourier transform infrared spectroscopy (FTIR) helps identify the functional groups present in the grease, providing information about the soap, base oil, and additives. [, , ]

- Thermal analysis: Techniques like differential scanning calorimetry (DSC) and TGA offer insights into the grease's thermal transitions, degradation behavior, and oxidative stability. [, , , ]

Q9: What are the environmental concerns related to lithium 12-hydroxystearate greases?

A9: While lithium 12-hydroxystearate greases offer excellent lubrication properties, their disposal raises environmental concerns due to the non-biodegradable nature of mineral oil-based greases. Research is ongoing to develop biodegradable alternatives using vegetable oils and other environmentally friendly materials. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.